Lipophilicity (LogP) Differentiation: Superior Aqueous Compatibility vs. 86–87% 3D-Similar Analogs
The target compound exhibits a computed LogP of 0.06, which is 0.40 to 0.92 log units lower than the three closest 3D-similarity analogs within the ChemBridge screening library . Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, both critical for generating reliable concentration–response data in biochemical and cell-based screening assays [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.06 (ChemBridge ID 5779032) |
| Comparator Or Baseline | Analog #32962235 LogP = 0.46 (87% 3D similarity); Analog #9317784 LogP = 0.98 (86% 3D similarity); Analog #27335160 LogP = 0.37 (80% 3D similarity, same 4-methyl-phthalazinone core) |
| Quantified Difference | ΔLogP = −0.40 to −0.92 (target is 2.5–8.3× more hydrophilic by partition coefficient ratio) |
| Conditions | Computed via the same algorithmic pipeline (ChemBridge/Hit2Lead property calculation engine); values represent the logarithm of the octanol/water partition coefficient for the neutral form of each compound. |
Why This Matters
For procurement decisions in screening library design, a LogP below 0.5 reduces the risk of compound aggregation and non-specific assay interference, making this compound preferable for target-based biochemical screens requiring aqueous solubility at micromolar concentrations.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1–3): 3–26. Establishes the relationship between LogP, aqueous solubility, and drug-likeness; LogP < 5 is a component of the Rule of 5. View Source
